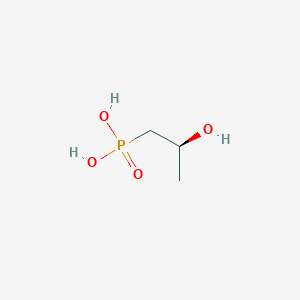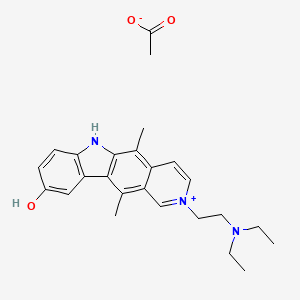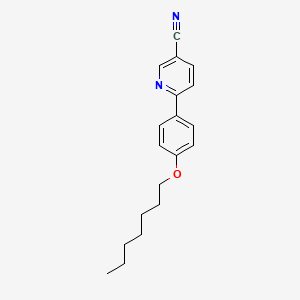
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is a chlorinated derivative of butadiene. This compound is characterized by the presence of five chlorine atoms and an isopropoxy group attached to the butadiene backbone. It is a synthetic organic compound with significant applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- typically involves the chlorination of butadiene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where butadiene is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The process is carefully monitored to control the extent of chlorination and to obtain the desired pentachlorinated product.
化学反応の分析
Types of Reactions
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide or thiolates are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated butadiene derivatives.
Substitution: Formation of substituted butadiene derivatives with various functional groups.
科学的研究の応用
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- involves its interaction with molecular targets through its reactive chlorine atoms and the isopropoxy group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
類似化合物との比較
Similar Compounds
1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated derivative of butadiene with six chlorine atoms.
1,1,3,4,4-Pentachloro-1,3-butadiene: A similar compound with five chlorine atoms but different substitution patterns.
Uniqueness
1,3-Butadiene, 1,1,2,3,4-pentachloro-4-(1-methylethoxy)- is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
CAS番号 |
68334-67-8 |
|---|---|
分子式 |
C7H7Cl5O |
分子量 |
284.4 g/mol |
IUPAC名 |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
InChIキー |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
異性体SMILES |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
正規SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
| 104317-62-6 68334-67-8 |
|
同義語 |
1,1,2,3,4-PCMEB 1,1,2,3,4-pentachloro-4-(1-methylethoxy)-1,3-butadiene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)

![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)

![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)




![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
